molecular formula C13H21N3O3S B2919440 Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-57-7

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2919440
CAS No.: 946284-57-7
M. Wt: 299.39
InChI Key: PFPIHRREYFUMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and an isopentylamino group, which is a derivative of isopentylamine.

Scientific Research Applications

Chemistry: In chemistry, Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to understand biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of ethyl chloroformate with 4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Comparison with Similar Compounds

  • Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is structurally similar to other thiazole derivatives and isopentylamine derivatives.

  • Uniqueness: Its unique combination of the thiazole ring and isopentylamino group sets it apart from other compounds, providing distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-4-19-13(18)16-12-15-10(8-20-12)7-11(17)14-6-5-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPIHRREYFUMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.